Ethyl acetate-d8 is a deuterated form of ethyl acetate, an organic compound with the molecular formula , specifically designed for applications in nuclear magnetic resonance (NMR) spectroscopy. It features eight deuterium atoms, replacing the hydrogen atoms typically found in ethyl acetate, which alters its physical properties and enhances its utility in analytical chemistry. Ethyl acetate itself is a colorless, flammable liquid with a sweet smell reminiscent of pears, commonly used as a solvent in various industrial applications such as paints, varnishes, and adhesives .
These reactions demonstrate the compound's versatility in organic synthesis and analytical applications.
Ethyl acetate-d8 is primarily utilized as a solvent in biological research rather than exhibiting direct biological activity. Its deuterated form is advantageous in NMR studies, allowing for clearer spectral analysis of biological compounds without interference from hydrogen signals. This characteristic makes it valuable for studying metabolic pathways and interactions within biological systems.
The synthesis of ethyl acetate-d8 can be achieved through various methods:
These methods highlight the flexibility in synthesizing this compound for various applications.
Interaction studies involving ethyl acetate-d8 often focus on its role as a solvent in NMR spectroscopy. By providing a stable environment for solutes, it allows researchers to observe interactions between different molecular species without interference from hydrogen signals. This capability is crucial for understanding complex biochemical interactions and mechanisms.
Ethyl acetate-d8 shares similarities with several other compounds, particularly esters and deuterated solvents. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl Acetate | Common solvent with fruity odor; widely used | |
Methyl Acetate | Smaller ester; used similarly but more volatile | |
Propyl Acetate | Larger ester; different odor and boiling point | |
Acetic Acid | Simple carboxylic acid; precursor to esters | |
Deuterated Methanol | Used in NMR; provides different spectral information |
Ethyl acetate-d8 stands out due to its specific application in NMR spectroscopy, where its deuterium content enhances resolution and reduces background noise from hydrogen signals. This property makes it particularly valuable for chemists studying complex molecular interactions.
Ethyl acetate-d8 is characterized by its complete deuteration across both the acetate and ethyl portions of the molecule. The compound possesses well-defined chemical properties that establish its identity in analytical applications.
Ethyl acetate-d8 has a molecular formula of C4D8O2 (also written as CD3COOCD2CD3), with a molecular weight of 96.15 g/mol. It consists of a deuterated acetate group (CD3CO-) bonded to a deuterated ethoxy group (-OC2D5). The systematic IUPAC name for this compound is 1,1,2,2,2-pentadeuterioethyl 2,2,2-trideuterioacetate. This compound is registered under CAS number 117121-81-0, distinguishing it from its non-deuterated counterpart ethyl acetate (CAS: 141-78-6).
The structure of ethyl acetate-d8 maintains the ester linkage characteristic of ethyl acetate, with the key difference being the replacement of all hydrogen atoms with deuterium atoms. The compound can be represented by the following structural elements:
The structure can be described in SMILES notation as [2H]C([2H])([2H])C(=O)OC([2H])([2H])C([2H])([2H])[2H].
Flammable;Irritant